

Application Note: Quantification of Amikacin in Tissue Homogenates by LC-MS/MS

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Compound of Interest

Compound Name: Amikacin

Cat. No.: B1666002

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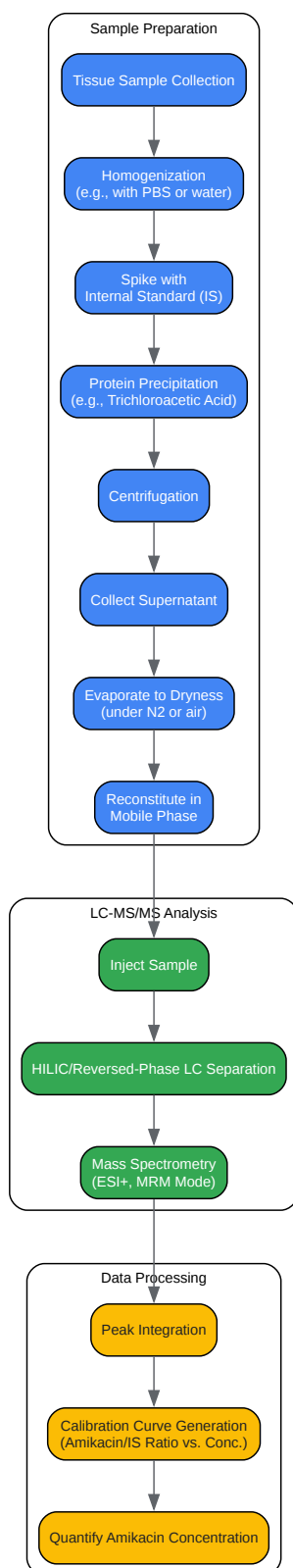
Introduction

Amikacin is a broad-spectrum aminoglycoside antibiotic used as a last-resort treatment for severe Gram-negative bacterial infections.[1][2][3] Due to its potential for nephrotoxicity and ototoxicity, therapeutic drug monitoring (TDM) and pharmacokinetic/pharmacodynamic (PK/PD) studies are crucial for ensuring efficacy while minimizing adverse effects.[1][2] Quantifying amikacin concentrations directly in tissues is essential for understanding its distribution, accumulation, and potential for localized toxicity, particularly in the kidneys.

This document provides a detailed protocol for the extraction and quantification of amikacin in tissue homogenates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, avoiding the need for complex pre-column derivatization often required by other techniques.

Experimental Workflow

The overall workflow for the quantification of amikacin in tissue homogenates is depicted below. It involves tissue homogenization, protein precipitation for amikacin extraction, chromatographic separation, and detection by mass spectrometry.



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Caption: Overall experimental workflow for amikacin quantification.

Materials and Reagents

- Amikacin sulfate (Reference Standard)
- Tobramycin or Kanamycin (Internal Standard)
- Trichloroacetic acid (TCA)
- Ammonium hydroxide
- Formic acid
- Acetonitrile (LC-MS Grade)
- Methanol (LC-MS Grade)
- Water (LC-MS Grade)
- Phosphate Buffered Saline (PBS)
- Control tissue (e.g., rat kidney, lung)

Experimental Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QC)

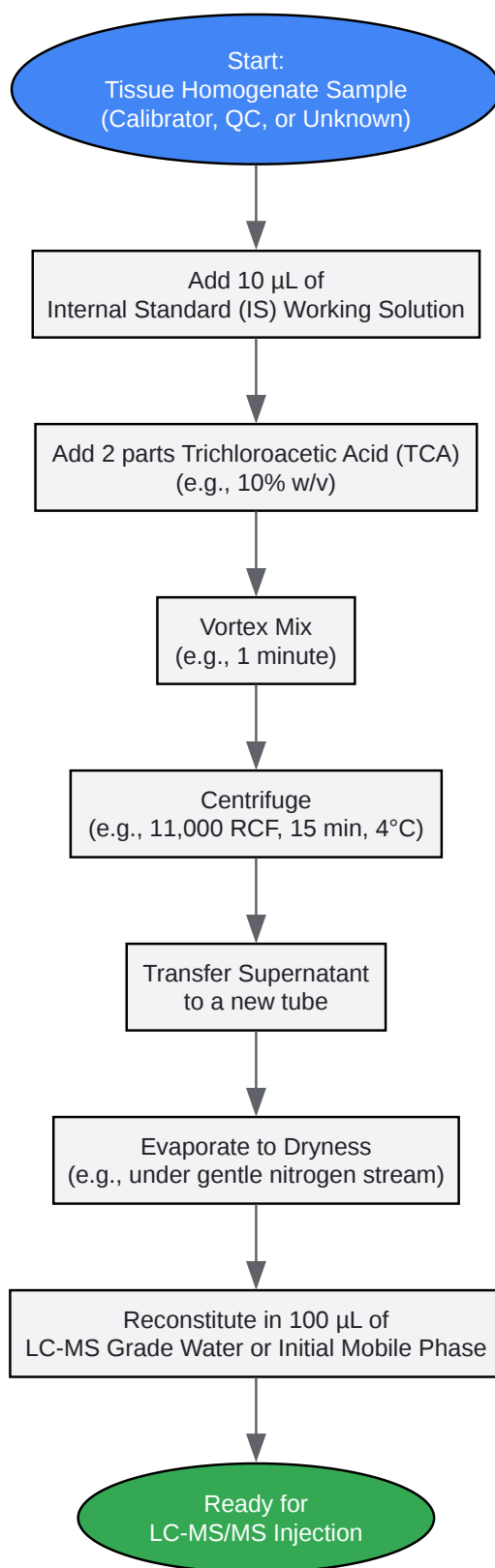
- **Primary Stock Solutions:** Prepare 1 mg/mL stock solutions of amikacin and the internal standard (IS), such as tobramycin, in LC-MS grade water.
- **Working Solutions:** Serially dilute the primary stock solutions with water to create working solutions for spiking calibration standards and QCs.
- **Tissue Homogenate Preparation:** Homogenize control tissue in a known volume of cold PBS or water (e.g., 1:4 w/v) using a mechanical homogenizer. Centrifuge to pellet debris and use the supernatant as the blank matrix.
- **Calibration Standards:** Prepare calibration standards by spiking known concentrations of amikacin working solutions into the blank tissue homogenate. A typical concentration range

is 0.1 to 100 µg/mL.

- Quality Control (QC) Samples: Prepare QC samples in blank tissue homogenate at a minimum of three concentration levels: low, medium, and high (e.g., 0.3, 30, and 80 µg/mL).

Protocol 2: Tissue Sample Extraction

This protocol is based on the widely used protein precipitation method, which is effective for extracting polar compounds like amikacin from complex biological matrices.



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Caption: Step-by-step tissue sample extraction workflow.

- Aliquot 100 μ L of tissue homogenate (unknown sample, calibration standard, or QC) into a microcentrifuge tube.
- Add a fixed amount of internal standard (e.g., 10 μ L of 10 μ g/mL tobramycin) to all tubes except for blank samples.
- Add 200 μ L of cold 10% (w/v) Trichloroacetic Acid (TCA) to precipitate proteins.
- Vortex the samples vigorously for 1 minute.
- Centrifuge at high speed (e.g., 11,000 RCF) for 15 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a stream of ambient air or nitrogen.
- Reconstitute the dried residue in 100 μ L of LC-MS grade water or the initial mobile phase. Vortex to ensure complete dissolution. The sample is now ready for analysis.

Protocol 3: LC-MS/MS Analysis

Due to amikacin's high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred. However, reversed-phase chromatography can be successful with high aqueous mobile phases and pH adjustments. The following are example starting conditions.

Parameter	Condition 1: HILIC	Condition 2: High pH RP
LC Column	HILIC Column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)	C18 Column (e.g., BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A	0.1% Formic Acid + 5 mM Ammonium Formate in Water	60 mM Ammonium Hydroxide in Water (pH ≈ 11.2)
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	Acetonitrile
Flow Rate	0.3 mL/min	0.4 mL/min
Gradient	95% B -> 50% B over 5 min	5% B -> 95% B over 3 min
Column Temperature	40 °C	30 °C
Injection Volume	5 µL	10 µL
Mass Spectrometer	Triple Quadrupole	Triple Quadrupole
Ionization Mode	Positive Electrospray (ESI+)	Positive Electrospray (ESI+)
Analysis Mode	Multiple Reaction Monitoring (MRM)	Multiple Reaction Monitoring (MRM)
Example MRM Transitions	Amikacin: 585.9 > 162.9, 585.9 > 425.2	Amikacin: 585.9 > 162.9, 585.9 > 425.2
Tobramycin (IS): 468.3 > 163.1, 468.3 > 324.2	Kanamycin (IS): 484.67 > 162.83	

Data Presentation: Method Performance

The following tables summarize typical validation parameters for amikacin quantification methods based on published literature. These values should be established and verified by each laboratory.

Table 1: Linearity and Sensitivity

Matrix	Linearity Range (µg/mL)	R ² Value	LLOQ (µg/mL)	Reference(s)
Cell Lysate	0.016 - 8	> 0.98	0.016	
Serum/Plasma	0.25 - 80	> 0.98	0.25	
Serum/Plasma	1.0 - 150.0	> 0.999	1.0	
Serum/Plasma	0.2 - 25	> 0.99	0.2	
Pharmaceutical	10 - 50	0.99	10	

Table 2: Accuracy and Precision

Matrix	QC Level	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (% Bias)	Reference(s)
Cell Lysate	Low, Med, High	< 15%	< 15%	Within ±15%	
Serum/Plasma	Low, Med, High	< 15%	< 15%	Within ±15%	
Serum/Plasma	LLOQ	< 20%	< 20%	Within ±20%	

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific approach for the quantification of amikacin in tissue homogenates. The protocol, involving a straightforward protein precipitation extraction, is suitable for supporting preclinical pharmacokinetic studies, toxicological assessments, and drug distribution research. The performance characteristics demonstrate that the method is reliable and meets the typical requirements for bioanalytical method validation.

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References

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- 2. A robust LC-MS/MS method for amikacin: application to cellular uptake and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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